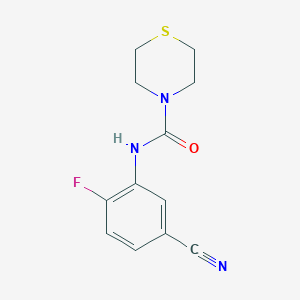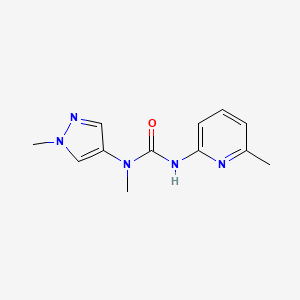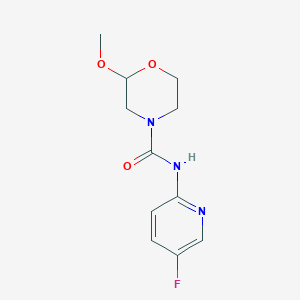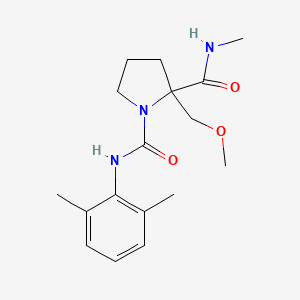![molecular formula C17H24N4O4 B6750404 tert-butyl N-[1-[2-(furan-2-yl)ethylamino]-1-oxo-3-(1H-pyrazol-5-yl)propan-2-yl]carbamate](/img/structure/B6750404.png)
tert-butyl N-[1-[2-(furan-2-yl)ethylamino]-1-oxo-3-(1H-pyrazol-5-yl)propan-2-yl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-butyl N-[1-[2-(furan-2-yl)ethylamino]-1-oxo-3-(1H-pyrazol-5-yl)propan-2-yl]carbamate is a complex organic compound that features a combination of furan, pyrazole, and carbamate functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[1-[2-(furan-2-yl)ethylamino]-1-oxo-3-(1H-pyrazol-5-yl)propan-2-yl]carbamate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrazole ring: Starting with a suitable pyrazole precursor, such as 1-methyl-1H-pyrazol-5-amine, the compound undergoes nitrosation, reduction, and esterification to form the desired pyrazole intermediate.
Introduction of the furan moiety: The furan ring is introduced through a coupling reaction with a furan-2-yl ethylamine derivative under appropriate conditions.
Carbamate formation: The final step involves the formation of the carbamate group by reacting the intermediate with tert-butyl chloroformate in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
tert-butyl N-[1-[2-(furan-2-yl)ethylamino]-1-oxo-3-(1H-pyrazol-5-yl)propan-2-yl]carbamate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives under oxidative conditions.
Reduction: The carbonyl group in the carbamate can be reduced to form the corresponding alcohol.
Substitution: The amino group in the pyrazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding alcohols.
Substitution: Substituted pyrazole derivatives.
Scientific Research Applications
tert-butyl N-[1-[2-(furan-2-yl)ethylamino]-1-oxo-3-(1H-pyrazol-5-yl)propan-2-yl]carbamate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents targeting various diseases.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It is used in studies to understand the interaction of furan and pyrazole derivatives with biological targets.
Mechanism of Action
The mechanism of action of tert-butyl N-[1-[2-(furan-2-yl)ethylamino]-1-oxo-3-(1H-pyrazol-5-yl)propan-2-yl]carbamate involves its interaction with specific molecular targets. The furan and pyrazole rings can interact with enzymes or receptors, modulating their activity. The carbamate group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or activation of their function .
Comparison with Similar Compounds
Similar Compounds
tert-butyl N-[1-[2-(furan-2-yl)ethylamino]-1-oxo-3-(1H-pyrazol-4-yl)propan-2-yl]carbamate: Similar structure but with a different substitution pattern on the pyrazole ring.
tert-butyl N-[1-[2-(furan-2-yl)ethylamino]-1-oxo-3-(1H-imidazol-5-yl)propan-2-yl]carbamate: Contains an imidazole ring instead of a pyrazole ring.
Uniqueness
The unique combination of furan, pyrazole, and carbamate functional groups in tert-butyl N-[1-[2-(furan-2-yl)ethylamino]-1-oxo-3-(1H-pyrazol-5-yl)propan-2-yl]carbamate provides distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
tert-butyl N-[1-[2-(furan-2-yl)ethylamino]-1-oxo-3-(1H-pyrazol-5-yl)propan-2-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O4/c1-17(2,3)25-16(23)20-14(11-12-6-9-19-21-12)15(22)18-8-7-13-5-4-10-24-13/h4-6,9-10,14H,7-8,11H2,1-3H3,(H,18,22)(H,19,21)(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGYIZMIECOQVSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=NN1)C(=O)NCCC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[1-(3-fluoropyridin-2-yl)ethyl]-4-methoxy-2-methylbenzenesulfonamide](/img/structure/B6750329.png)

![N-[2-chloro-3-(hydroxymethyl)phenyl]-1-ethylpyrazole-4-sulfonamide](/img/structure/B6750338.png)


![1-[[3-(Difluoromethyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(6-methylpyridin-2-yl)urea](/img/structure/B6750366.png)
![1-(4-Hydroxycyclohexyl)-1-[(3-hydroxyphenyl)methyl]-3-(5-methyl-1,2-oxazol-3-yl)urea](/img/structure/B6750369.png)


![N-[(2-butoxypyridin-3-yl)methyl]-3-methyl-2-oxopyrrolidine-3-carboxamide](/img/structure/B6750386.png)
![N-[3-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide](/img/structure/B6750402.png)
![4-[butyl(methyl)amino]-N-[3-(5-oxo-1H-1,2,4-triazol-4-yl)propyl]benzamide](/img/structure/B6750407.png)
![2-[(6-Cyano-2-methylpyrimidin-4-yl)amino]-3-methylbutanamide](/img/structure/B6750413.png)
![(2-Methylimidazo[1,2-a]pyridin-3-yl)-diphenylphosphane;hydrochloride](/img/structure/B6750423.png)
